molecular formula C23H30O6 B10799718 (9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

Cat. No.: B10799718
M. Wt: 402.5 g/mol
InChI Key: FYSHYFPJBONYCQ-OLZOCXBDSA-N
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Description

(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol is a complex organic compound known for its unique structural features and bioactive properties. This compound is a member of the dibenzocyclooctadiene lignans, which are primarily found in the Schisandra genus of plants . These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[104002,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include methanol, sodium methoxide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated compounds .

Scientific Research Applications

(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

InChI

InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m1/s1

InChI Key

FYSHYFPJBONYCQ-OLZOCXBDSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)O)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC

Origin of Product

United States

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